3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Overview
Description
3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antibiotics and other therapeutic agents. This compound is characterized by the presence of an amino group, a chloro group, and a pyridinylmethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route might involve the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Introduction of a chloro group to the benzene ring.
Sulfonation: Introduction of a sulfonamide group.
Pyridinylmethylation: Attachment of the pyridinylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitroso or nitro derivatives, while substitution of the chloro group could yield hydroxyl or alkyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: As a potential therapeutic agent, particularly in the development of new antibiotics.
Industry: As an intermediate in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide would depend on its specific application. In the context of its potential use as an antibiotic, it might inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial nutrient for bacteria. The molecular targets and pathways involved would include enzymes such as dihydropteroate synthase, which is involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a similar structure.
Sulfapyridine: A sulfonamide used in the treatment of dermatitis herpetiformis.
Uniqueness
3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of the pyridinylmethyl group, which may confer specific properties such as increased potency or selectivity compared to other sulfonamides. This uniqueness could make it a valuable compound for further research and development in various fields.
Biological Activity
3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, a sulfonamide derivative, possesses significant biological activity, particularly in antimicrobial applications. This compound's structure features an amino group, a chloro group, and a pyridinylmethyl moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₂ClN₃O₂S
- CAS Number : 1036494-30-0
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Moderate |
Pseudomonas aeruginosa | Low |
Candida albicans | Moderate |
In particular, the compound exhibited stronger activity against E. coli and S. aureus compared to P. aeruginosa and C. albicans, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
The mechanism of action for sulfonamides typically involves the inhibition of bacterial folic acid synthesis. This compound is believed to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By disrupting this pathway, the compound effectively hinders bacterial growth and proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that modifications in the chemical structure significantly impacted the biological activity. The introduction of hydrophobic groups enhanced antimicrobial potency against E. coli and S. aureus, while compounds lacking these modifications showed diminished activity .
Pharmacokinetic Properties
Pharmacokinetic assessments using computational models indicated that this compound has favorable absorption characteristics and adheres to Lipinski's rule of five, suggesting good bioavailability . These findings support its potential as an orally administered therapeutic agent.
Comparison with Related Compounds
Compound Name | Activity Level Against E. coli | Mechanism of Action |
---|---|---|
Sulfamethoxazole | High | Folate synthesis inhibition |
Sulfadiazine | Moderate | Folate synthesis inhibition |
This compound | Moderate | Folate synthesis inhibition |
This compound is unique due to its pyridinylmethyl group, which may enhance selectivity and potency compared to traditional sulfonamides like sulfamethoxazole and sulfadiazine .
Properties
IUPAC Name |
3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-11-5-4-10(7-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTICOABWVRJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.